![molecular formula C16H26N2O4 B071752 4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- CAS No. 176386-21-3](/img/structure/B71752.png)
4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DBDPE, and it is a flame retardant that is used in the manufacturing of various products such as electronics, textiles, and plastics. The synthesis method, mechanism of action, and biochemical and physiological effects of DBDPE have been studied extensively, and
Mecanismo De Acción
The mechanism of action of DBDPE involves the formation of a protective layer on the surface of the material being treated. This layer acts as a barrier, preventing oxygen from reaching the material and thereby reducing its flammability. Additionally, DBDPE has been shown to release free radicals when exposed to high temperatures, which further reduces the flammability of the material.
Efectos Bioquímicos Y Fisiológicos
While DBDPE is primarily used in the manufacturing of flame-retardant materials, its potential impact on human health has also been studied. Research has shown that DBDPE can accumulate in the environment and in living organisms, including humans. However, the long-term effects of exposure to DBDPE are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DBDPE in lab experiments is its high effectiveness in reducing the flammability of materials. Additionally, DBDPE is relatively easy to synthesize and is readily available. However, one limitation of using DBDPE in lab experiments is its potential impact on human health, which should be taken into consideration when working with the compound.
Direcciones Futuras
There are several future directions for research on DBDPE. One area of research is the development of more effective flame-retardant materials using DBDPE. Additionally, research is needed to better understand the long-term effects of exposure to DBDPE on human health and the environment. Finally, research is needed to identify alternative flame-retardant compounds that are safer and more environmentally friendly than DBDPE.
Conclusion:
In conclusion, DBDPE is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, mechanism of action, and biochemical and physiological effects of DBDPE have been studied extensively. While DBDPE is primarily used in the manufacturing of flame-retardant materials, its potential impact on human health and the environment should be taken into consideration. Further research is needed to identify alternative flame-retardant compounds that are safer and more environmentally friendly than DBDPE.
Métodos De Síntesis
The synthesis of DBDPE involves the reaction of 2,3-dihydrofuran with tert-butylamine and tert-butyl isocyanate, followed by oxidation with potassium permanganate. This process results in the formation of DBDPE, which is a white crystalline powder that is soluble in organic solvents such as chloroform and toluene.
Aplicaciones Científicas De Investigación
DBDPE has been the subject of extensive scientific research due to its potential applications in various fields. One of the most significant applications of DBDPE is in the manufacturing of flame-retardant materials. DBDPE has been shown to be highly effective in reducing the flammability of various materials, including textiles, plastics, and electronics. As such, it is commonly used in the manufacturing of products such as televisions, computers, and other electronic devices.
Propiedades
Número CAS |
176386-21-3 |
|---|---|
Nombre del producto |
4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- |
Fórmula molecular |
C16H26N2O4 |
Peso molecular |
310.39 g/mol |
Nombre IUPAC |
5,6-bis(tert-butylamino)-2,2-dimethylfuro[2,3-d][1,3]dioxin-4-one |
InChI |
InChI=1S/C16H26N2O4/c1-14(2,3)17-10-9-12(19)21-16(7,8)22-13(9)20-11(10)18-15(4,5)6/h17-18H,1-8H3 |
Clave InChI |
QSUZLUQAYASIHE-UHFFFAOYSA-N |
SMILES |
CC1(OC2=C(C(=C(O2)NC(C)(C)C)NC(C)(C)C)C(=O)O1)C |
SMILES canónico |
CC1(OC2=C(C(=C(O2)NC(C)(C)C)NC(C)(C)C)C(=O)O1)C |
Sinónimos |
4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)
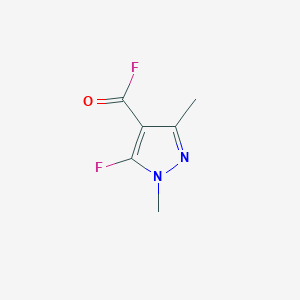
![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)
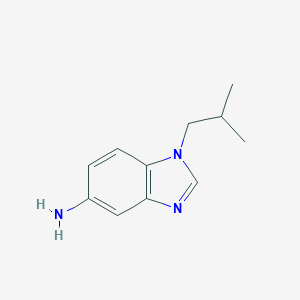

![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)
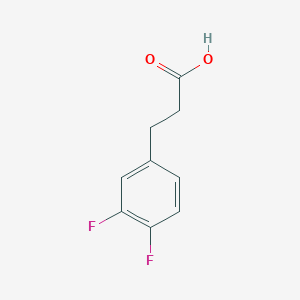
![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)
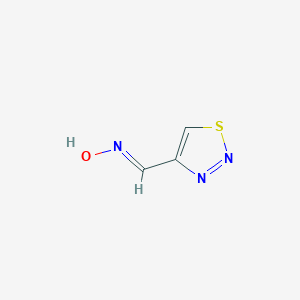
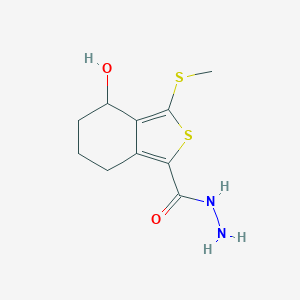
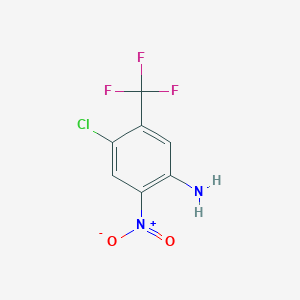
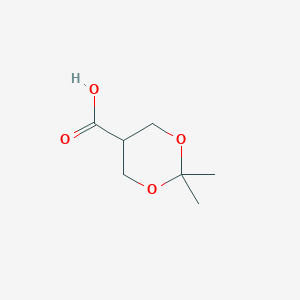
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)